molecular formula C10H4BrClF3N B13577652 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline

6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline

Cat. No.: B13577652
M. Wt: 310.50 g/mol
InChI Key: GGMJKXVHDYSAAN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. For instance, starting with 3-(trifluoromethyl)isoquinoline, bromination and chlorination reactions can be carried out using reagents such as bromine and thionyl chloride under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-chloroisoquinoline: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

    3-(Trifluoromethyl)isoquinoline: Lacks the bromine and chlorine atoms, which can influence its reactivity and biological activity.

    6-Bromo-3-(trifluoromethyl)isoquinoline:

Uniqueness

6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and trifluoromethyl) on the isoquinoline core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4BrClF3N/c11-6-1-2-7-5(3-6)4-8(10(13,14)15)16-9(7)12/h1-4H

InChI Key

GGMJKXVHDYSAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)C(F)(F)F)Cl

Origin of Product

United States

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